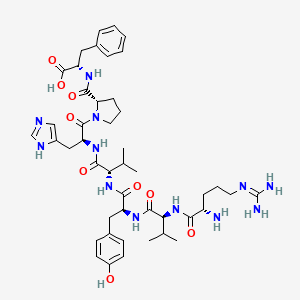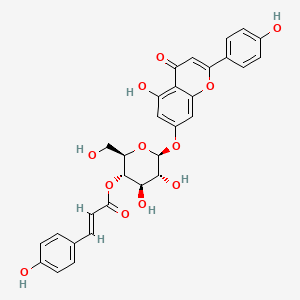
Echinaticin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Echinaticin is a natural product found in Echinops echinatus with data available.
Scientific Research Applications
Ethnomedicinal Properties
Echinaticin, found in Echinops echinatus, a herbaceous plant traditionally used in Indian medicine, exhibits a range of pharmacological activities. Notable among these are antifungal, analgesic, diuretic, hepatoprotective, antioxidant, anti-inflammatory, wound-healing, antipyretic, and antibacterial properties (Maurya, Kushwaha, & Seth, 2015).
Neuroprotective and Cardiovascular Effects
Echinaticin, as a natural phenylethanoid glycoside, has shown potential in treating neurological disorders such as Parkinson’s and Alzheimer’s diseases, owing to its neuroprotective and cardiovascular effects. However, challenges such as poor bioavailability and limited clinical trials warrant further investigation (Liu et al., 2018).
Anticancer Activity
In the context of cancer treatment, Echinacea species have demonstrated cytotoxic effects on human cancer cell lines, including pancreatic and colon cancer. Echinacea pallida, in particular, showed significant pro-apoptotic properties, highlighting its potential role in oncology (Chicca et al., 2007).
Antiosteoporotic Effect
Echinaticin has shown promising results in the prevention and treatment of osteoporosis. In an animal study, it reversed several adverse effects of osteoporosis, such as reduced bone mineral density and altered biochemical parameters, suggesting its utility as a phytoestrogen in treating postmenopausal osteoporosis (Li et al., 2013).
Vaccine Development
The application of biological information research in vaccine development, specifically in predicting antigen epitopes for Echinococcus, indicates the relevance of Echinaticin in this field (Xu et al., 2012).
Immunomodulatory Effects
Echinaticin's role in modulating immune responses is highlighted by its impact on CD69 expression in immune cells, suggesting its potential as an immunostimulant (Brush et al., 2006).
Antifungal Applications
Echinocandins, including Echinaticin, are important in the development of antifungal agents, particularly for treating invasive mycoses. Their role in inhibiting fungal cell wall synthesis positions them as crucial in antifungal pharmacotherapy (Hüttel, 2020).
Antitumor Properties
Echinaticin has demonstrated antitumor activities, as seen in its suppressive effects on pancreatic adenocarcinoma cell growth and apoptosis induction via the MAPK pathway. This highlights its potential as a chemotherapeutic agent (Wang et al., 2016).
properties
CAS RN |
105815-91-6 |
|---|---|
Molecular Formula |
C30H26O12 |
Molecular Weight |
578.526 |
IUPAC Name |
[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H26O12/c31-14-24-29(42-25(36)10-3-15-1-6-17(32)7-2-15)27(37)28(38)30(41-24)39-19-11-20(34)26-21(35)13-22(40-23(26)12-19)16-4-8-18(33)9-5-16/h1-13,24,27-34,37-38H,14H2/b10-3+/t24-,27-,28-,29-,30-/m1/s1 |
InChI Key |
UTUISHMYVAZILQ-BYJCKKJLSA-N |
SMILES |
C1=CC(=CC=C1C=CC(=O)OC2C(OC(C(C2O)O)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



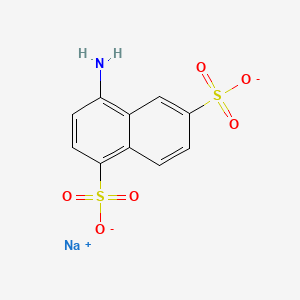
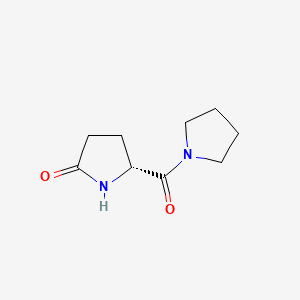

![[(4S,5S,8S,9S,12R,18R)-6,12-dihydroxy-8,18-dimethyl-14-oxapentacyclo[13.3.1.04,9.05,18.08,12]nonadeca-1(19),16-dien-13-yl]methyl (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate](/img/structure/B566348.png)
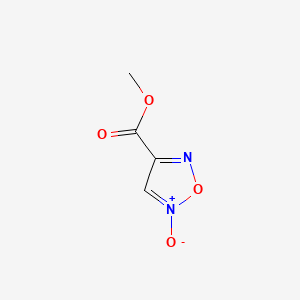
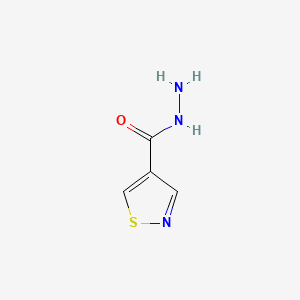
![4-[(Allyloxy)methyl]pyridine](/img/structure/B566354.png)
![6-[(Hydroxysulfanyl)carbonyl]pyridine-2-carboxylic acid](/img/structure/B566355.png)
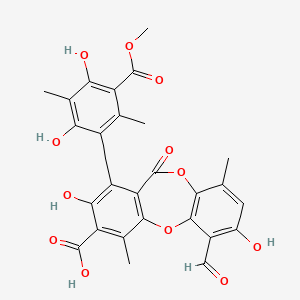

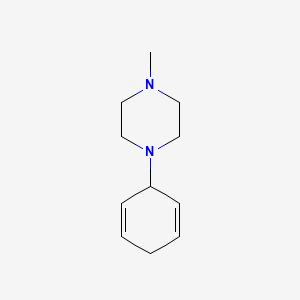
![N-[(2-methoxyphenyl)-phenylmethyl]-N',N'-dimethyl-1-phenylethane-1,2-diamine](/img/structure/B566359.png)
